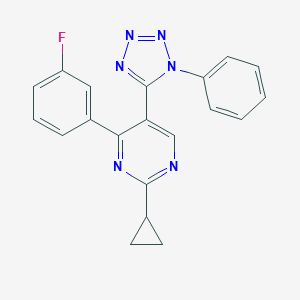
2-cyclopropyl-4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopropyl-4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a pyrimidine derivative and has been shown to have a variety of interesting properties that make it useful for a range of applications. In
Mécanisme D'action
The mechanism of action of 2-cyclopropyl-4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine is not fully understood. However, it is known to act as an inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). By inhibiting these enzymes, this compound is able to reduce inflammation and potentially induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-cyclopropyl-4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine are varied and complex. This compound has been shown to have anti-inflammatory effects, potentially through its inhibition of COX-2 and PDE4. Additionally, it has been shown to induce apoptosis in cancer cells. However, the exact mechanisms by which this occurs are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-cyclopropyl-4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine is its potential as an anti-inflammatory and anticancer agent. Additionally, this compound has been shown to have a relatively low toxicity profile, making it a potentially safe compound to use in lab experiments. However, one limitation of this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Orientations Futures
There are many potential future directions for the study of 2-cyclopropyl-4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine. One potential avenue of research is the development of more efficient synthesis methods for this compound. Additionally, further studies could be conducted to better understand the mechanisms by which this compound induces apoptosis in cancer cells. Finally, this compound could be further studied for its potential use in other applications, such as the treatment of autoimmune disorders.
Méthodes De Synthèse
The synthesis of 2-cyclopropyl-4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine can be achieved through a multi-step process. The initial step involves the reaction of 3-fluorobenzaldehyde with cyclopropylamine to form 3-fluorophenylcyclopropylamine. This intermediate product is then reacted with 1-phenyl-1H-tetrazole-5-thiol to form the desired compound.
Applications De Recherche Scientifique
2-cyclopropyl-4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine has been widely studied for its potential use in scientific research. This compound has been shown to have a variety of interesting properties that make it useful for a range of applications. For example, it has been studied as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to have potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Propriétés
Nom du produit |
2-cyclopropyl-4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine |
|---|---|
Formule moléculaire |
C20H15FN6 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
2-cyclopropyl-4-(3-fluorophenyl)-5-(1-phenyltetrazol-5-yl)pyrimidine |
InChI |
InChI=1S/C20H15FN6/c21-15-6-4-5-14(11-15)18-17(12-22-19(23-18)13-9-10-13)20-24-25-26-27(20)16-7-2-1-3-8-16/h1-8,11-13H,9-10H2 |
Clé InChI |
COTTVXJEFZOMOT-UHFFFAOYSA-N |
SMILES |
C1CC1C2=NC=C(C(=N2)C3=CC(=CC=C3)F)C4=NN=NN4C5=CC=CC=C5 |
SMILES canonique |
C1CC1C2=NC=C(C(=N2)C3=CC(=CC=C3)F)C4=NN=NN4C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B214775.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B214776.png)
![2-Chloro-N-[2-(4-methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-benzamide](/img/structure/B214777.png)





![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B214786.png)
![4-methoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B214787.png)
![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B214788.png)
![N-[4-[[2-(2-methylphenoxy)acetyl]amino]phenyl]furan-2-carboxamide](/img/structure/B214793.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B214794.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-naphthamide](/img/structure/B214795.png)